Dehydro lercanidipine
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Overview
Description
Scientific Research Applications
Vasodilation and Antihypertensive Effect
Dehydro lercanidipine, a highly lipophilic dihydropyridine calcium antagonist, is known for its vasodilation effect by blocking calcium ions through L-type calcium channels. Its properties contribute to a slower onset and longer duration of action compared to other calcium antagonists. Clinical studies have confirmed its efficacy in reducing blood pressure in patients with mild to moderate hypertension, demonstrating a significant response rate and a long duration of action without affecting the heart rate. Comparative trials have shown lercanidipine's effectiveness to be at least as good as other commonly used antihypertensive agents, such as atenolol, candesartan cilexetil, and amlodipine, among others. It is particularly beneficial in elderly patients, those with isolated systolic hypertension, and patients with severe hypertension either as monotherapy or in combination with other drugs. Unpublished data indicate its safety in patients with type 2 diabetes mellitus, without adverse effects on glucose homeostasis (McClellan & Jarvis, 2000).
Pleiotropic Effects and Perioperative Therapy
Lercanidipine exhibits pleiotropic effects, including renal protection that slows down the development of chronic renal failure. It is effective in treating patients with arterial hypertension, chronic renal failure, diabetic and non-diabetic nephropathy, and can be used in a range of conditions like bronchial asthma, chronic obstructive pulmonary disease, and peripheral artery diseases. Its therapeutic use extends to improving lipid metabolism and glucose tolerance, suggesting a role beyond mere blood pressure reduction. The drug is seen as a viable option for perioperative therapy in arterial hypertension due to its antihypertensive efficacy and tolerability (Melnik, Afonicheva, & Beloborodova, 2016).
Organoprotective Properties
Lercanidipine's organoprotective properties are a highlight of its therapeutic profile. It promotes nephroprotection, reduces left ventricular hypertrophy, and improves the elastic properties of blood vessels. These benefits are pivotal for patients with chronic conditions, where the drug's vasoselectivity and long duration of action play a crucial role in managing hypertension with minimal sympathetic activation, ensuring high patient adherence to treatment (Minushkina & Iosava, 2012).
Fixed-dose Combination for Hypertension
The combination of lercanidipine with enalapril in a fixed-dose formulation enhances blood pressure-lowering effects compared to monotherapy with either drug. This combination is particularly effective for patients not responding to monotherapy and is associated with a low incidence of side effects, improving patient compliance and potentially reducing hypertension-related costs. It underscores the synergy between lercanidipine's vasodilatory action and enalapril's renin-angiotensin system inhibition (Menne & Haller, 2008).
Mechanism of Action
Target of Action
Dehydro lercanidipine, like its parent compound lercanidipine, is a third-generation dihydropyridine (DHP) blocker of calcium channels . Its primary targets are the L-type and T-type calcium channels in cardiac and vascular smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions, which is essential for the contractile processes of the myocardial smooth muscle cells .
Biochemical Pathways
The inhibition of calcium influx by this compound affects several biochemical pathways. It has been shown to reduce tissue inflammation and tubulointerstitial fibrosis, contributing to a decrease in proteinuria . Moreover, it exhibited antioxidative effects and increased expression of molecules responsible for repairing damaged tissues . It also decreased cell proliferation, preventing thickening of the vascular lumen .
Pharmacokinetics
Lercanidipine, the parent compound, is known to have a bioavailability of approximately 10% due to the first-pass effect . It is also highly protein-bound (>98%) and primarily metabolized by the CYP3A4 enzyme . The elimination half-life of lercanidipine is between 8-10 hours, and it is excreted in urine (50%) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly impact the solubility of the drug, which in turn can affect its bioavailability . Furthermore, the presence of other drugs can also influence the action of this compound. For example, co-administration of lercanidipine with simvastatin resulted in a significant increase in the bioavailability of simvastatin .
Safety and Hazards
Future Directions
Research on Lercanidipine has shown its potential nephroprotective properties . Further studies on Lercanidipine and its potential in hypertensive patients with coexisting chronic kidney disease are required . Another study suggests that the development of nanocrystals by antisolvent precipitation procedure using methanol as solvent, water as antisolvent, and low amounts of PVP K30 as stabilizer is a very promising and effective method to increase the dissolution rate of Lercanidipine .
Biochemical Analysis
Biochemical Properties
Dehydro Lercanidipine interacts with various biomolecules in the body. It is known to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This interaction with calcium ions plays a crucial role in its function as a calcium channel blocker .
Cellular Effects
This compound has significant effects on various types of cells, particularly myocardial and vascular smooth muscle cells . By inhibiting the influx of extracellular calcium, it influences cell function by causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This could be achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .
Temporal Effects in Laboratory Settings
Studies on Lercanidipine, the parent compound, suggest that most edema cases occur in the first 6 months of treatment .
Dosage Effects in Animal Models
Studies on Lercanidipine have shown its effectiveness in reducing tissue inflammation in animal models .
Metabolic Pathways
As a metabolite of Lercanidipine, it is likely involved in similar pathways, including those involving calcium ion transport .
Transport and Distribution
Given its lipophilic nature , it is likely to be distributed widely in the body.
Subcellular Localization
As a calcium channel blocker, it likely localizes to areas where calcium channels are present, such as the plasma membrane of cells .
Properties
IUPAC Name |
3-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30H,20-21,23H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWNIVBUTXSUBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887769-34-8 |
Source
|
Record name | Lercandipine Hydrochloride Impurity D | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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